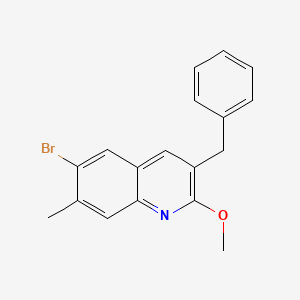
N,N,N-Triethyl-4-methylanilinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triethyl-4-methylanilinium chloride: is a quaternary ammonium salt, which is a type of organic compound that contains a positively charged nitrogen atom bonded to four alkyl groups. This compound is known for its applications in various chemical processes, including phase-transfer catalysis and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethyl-4-methylanilinium chloride typically involves the alkylation of 4-methylaniline with triethylamine in the presence of a suitable alkylating agent such as methyl chloride. The reaction is usually carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N,N,N-Triethyl-4-methylanilinium chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The aromatic ring in the compound can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents such as water or alcohol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used. For example, using hydroxide ions can produce N,N,N-Triethyl-4-methylaniline.
Oxidation Reactions: Oxidation of the aromatic ring can lead to the formation of quinones or other oxidized derivatives.
Scientific Research Applications
Chemistry: N,N,N-Triethyl-4-methylanilinium chloride is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields.
Biology and Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of biologically active molecules. It can also be used in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of polymers, surfactants, and other specialty chemicals. Its role as a phase-transfer catalyst is particularly valuable in large-scale chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N,N,N-Triethyl-4-methylanilinium chloride involves its ability to act as a phase-transfer catalyst. The positively charged nitrogen atom facilitates the transfer of anions from the aqueous phase to the organic phase, where the reaction takes place. This enhances the reactivity of the anions and improves the overall efficiency of the reaction.
Molecular Targets and Pathways: The compound primarily targets anionic species in the reaction mixture, enabling their transfer across phase boundaries. This mechanism is crucial for reactions that involve ionic reactants and non-polar solvents.
Comparison with Similar Compounds
- N,N,N-Trimethylanilinium chloride
- N,N,N-Triethyl-4-methylanilinium iodide
- N,N,N-Triethyl-4-methylanilinium bromide
Uniqueness: N,N,N-Triethyl-4-methylanilinium chloride is unique due to its specific alkyl group configuration and its effectiveness as a phase-transfer catalyst. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in various chemical processes.
Properties
CAS No. |
880130-37-0 |
|---|---|
Molecular Formula |
C13H22ClN |
Molecular Weight |
227.77 g/mol |
IUPAC Name |
triethyl-(4-methylphenyl)azanium;chloride |
InChI |
InChI=1S/C13H22N.ClH/c1-5-14(6-2,7-3)13-10-8-12(4)9-11-13;/h8-11H,5-7H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
CBUQUYVADDKSLG-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)C1=CC=C(C=C1)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612550.png)
![2-[4-(Benzyloxy)phenyl]-5-ethyloxane](/img/structure/B12612561.png)
![1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one](/img/structure/B12612566.png)
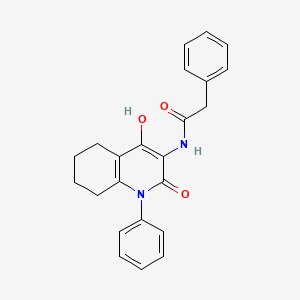
![Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]-](/img/structure/B12612578.png)
![Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12612585.png)


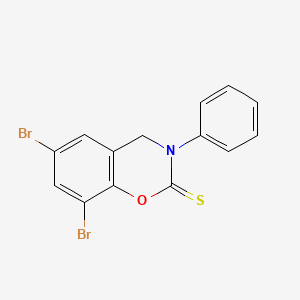
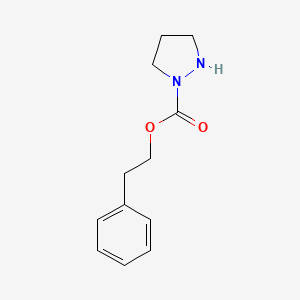
![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol](/img/structure/B12612598.png)
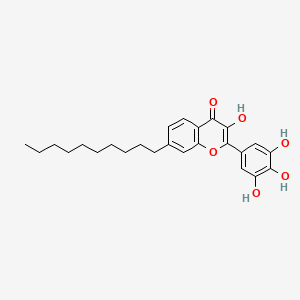
![Dimethyl (2'Z)-1,3-dibenzyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B12612606.png)
